molecular formula C16H16N4O B2578205 4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide CAS No. 2034583-97-4

4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide

Cat. No.: B2578205
CAS No.: 2034583-97-4
M. Wt: 280.331
InChI Key: HEBRSFFAVBPMJC-UHFFFAOYSA-N
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Description

4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide is a synthetic compound known for its selective antagonistic properties towards estrogen receptor β (ERβ). This compound is often used in scientific research to study the function of estrogen receptors, particularly in distinguishing the activities of ERβ from ERα .

Preparation Methods

The synthesis of 4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide typically involves chemical synthesis methods. One common approach is the reaction of 4-carboxyphenylboronic acid with a porphyrin precursor under suitable conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide is unique due to its high selectivity for ERβ over ERα. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and selectivity profiles, highlighting the unique properties of this compound.

Properties

IUPAC Name

4-phenyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-16(8-4-7-13-5-2-1-3-6-13)19-14-11-17-15-9-10-18-20(15)12-14/h1-3,5-6,9-12H,4,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBRSFFAVBPMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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